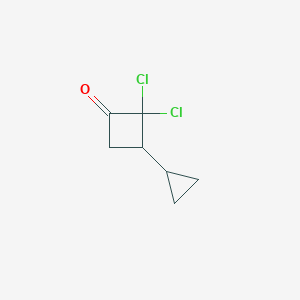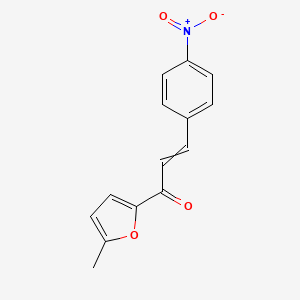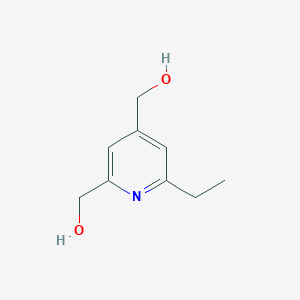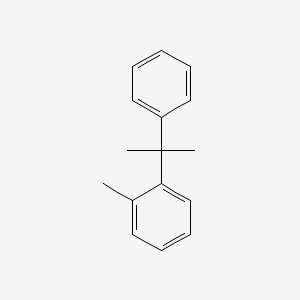
1-Methyl-2-(2-phenylpropan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(2-phenylpropan-2-yl)benzene, also known as cumene, is an organic compound with the molecular formula C10H14. It is a colorless, flammable liquid with a characteristic aromatic odor. This compound is widely used in the production of phenol and acetone, which are important industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-2-(2-phenylpropan-2-yl)benzene can be synthesized through the alkylation of benzene with propylene. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), at elevated temperatures and pressures. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using the same alkylation process, but on a larger scale. The reaction is conducted in a continuous flow reactor, where benzene and propylene are fed into the reactor along with the catalyst. The reaction mixture is then separated, and the desired product is purified through distillation.
化学反应分析
Types of Reactions
1-Methyl-2-(2-phenylpropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cumene hydroperoxide, which is an intermediate in the production of phenol and acetone.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: It can be reduced to form isopropylbenzene.
Common Reagents and Conditions
Oxidation: The oxidation of this compound to cumene hydroperoxide is typically carried out using oxygen or air in the presence of a catalyst, such as cobalt or manganese salts.
Substitution: Electrophilic aromatic substitution reactions are carried out using reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation. These reactions are usually conducted at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
Major Products Formed
Oxidation: Cumene hydroperoxide
Substitution: Nitro-cumene, sulfo-cumene, halo-cumene
Reduction: Isopropylbenzene
科学研究应用
1-Methyl-2-(2-phenylpropan-2-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It is used as a solvent in biochemical research.
Medicine: It is used in the production of pharmaceuticals.
Industry: It is used in the production of phenol and acetone, which are important industrial chemicals used in the manufacture of plastics, resins, and synthetic fibers.
作用机制
The mechanism of action of 1-Methyl-2-(2-phenylpropan-2-yl)benzene involves its ability to undergo various chemical reactions. For example, in the oxidation reaction to form cumene hydroperoxide, the compound reacts with oxygen to form a peroxide intermediate. This intermediate can then undergo further reactions to form phenol and acetone. The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and catalysts used.
相似化合物的比较
1-Methyl-2-(2-phenylpropan-2-yl)benzene can be compared with other similar compounds, such as:
Toluene: Toluene is a methyl-substituted benzene, similar to this compound, but with a simpler structure. It is also used as a solvent and in the production of other chemicals.
Ethylbenzene: Ethylbenzene is another similar compound, with an ethyl group attached to the benzene ring. It is used in the production of styrene, which is a precursor to polystyrene plastics.
Xylene: Xylene is a dimethyl-substituted benzene, with two methyl groups attached to the benzene ring. It is used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its specific structure and its use in the production of phenol and acetone, which are important industrial chemicals.
属性
CAS 编号 |
114266-78-3 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
1-methyl-2-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C16H18/c1-13-9-7-8-12-15(13)16(2,3)14-10-5-4-6-11-14/h4-12H,1-3H3 |
InChI 键 |
VNDXOIYEOFGKBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C)(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


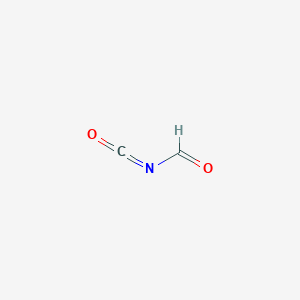
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
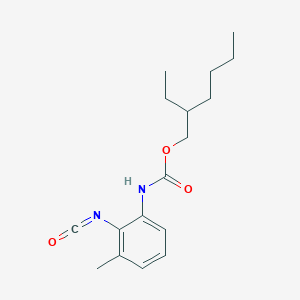
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

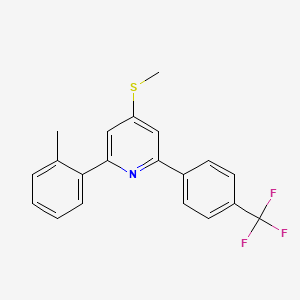

![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

